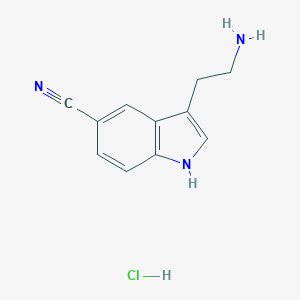

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFRESIRBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144215 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-71-4 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 5-cyanotryptamine hydrochloride, is a synthetic derivative of the indole class of heterocyclic organic compounds. Its structural similarity to the neurotransmitter serotonin makes it a valuable precursor and intermediate in the synthesis of more complex molecules, particularly those targeting neurological pathways. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and situates the compound within the relevant biochemical context of the serotonin biosynthesis pathway.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The hydrochloride salt form generally enhances the solubility and stability of the parent compound, facilitating its use in aqueous solutions for experimental assays.[1]

Data Presentation

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClN₃ | [1][2][3] |

| Molecular Weight | 221.69 g/mol | [1] |

| CAS Number | 101831-71-4 | [2] |

| Boiling Point | 423.6°C at 760 mmHg | [1] |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Purity | ≥95% | [3] |

| Storage | 2-8°C, store under inert gas |

Experimental Protocols

The following are generalized experimental protocols for determining the melting point and solubility of a crystalline organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small amount of the powdered solid is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (if a preliminary rough measurement is performed).

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.[4][5][6][7]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A known mass of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is determined.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled environment (e.g., water bath)

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure (Qualitative):

-

Place a small, known amount (e.g., 1-5 mg) of this compound into a vial.

-

Add a small volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble.[8][9][10][11][12]

Procedure (Quantitative - Equilibrium Solubility Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Biochemical Context and Visualization

This compound serves as a key building block for the synthesis of compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Understanding the biosynthesis of serotonin provides a critical context for the application of this compound in drug discovery and neuroscience research.

Serotonin Biosynthesis Pathway

Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan. The synthesis involves a two-step enzymatic process.[13][14] The pathway is initiated in the raphe nuclei of the brainstem and enterochromaffin cells of the gastrointestinal tract.[15][16]

Caption: The enzymatic conversion of L-tryptophan to serotonin.

This pathway highlights the key enzymes, Tryptophan Hydroxylase (TPH) and Aromatic L-Amino Acid Decarboxylase (AADC), which are potential targets for pharmacological intervention. The structural similarity of this compound to the core tryptamine structure of serotonin underscores its utility in the rational design of novel serotonin receptor agonists and antagonists.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-(2-aminoethyl)-1H-indole-5-carbonitrile,hydrochloride price & availability - MOLBASE [molbase.com]

- 3. calpaclab.com [calpaclab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

5-Cyanotryptamine hydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyanotryptamine hydrochloride, a tryptamine derivative of significant interest in neuropharmacological research. This document details its chemical structure, nomenclature, and physicochemical properties, and where available, its pharmacological profile and associated signaling pathways.

Chemical Structure and IUPAC Name

5-Cyanotryptamine hydrochloride is the hydrochloride salt of 3-(2-aminoethyl)-1H-indole-5-carbonitrile. The chemical structure of the cation is depicted in Figure 1.

Figure 1. Chemical structure of 5-Cyanotryptamine.

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base of this compound is 3-(2-aminoethyl)-1H-indole-5-carbonitrile [1].

Physicochemical Properties

A summary of the key physicochemical properties of 5-Cyanotryptamine and its hydrochloride salt is presented in Table 1. This data is essential for experimental design, including solvent selection and formulation development.

| Property | Value | Source |

| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride | N/A |

| Molecular Formula (HCl Salt) | C₁₁H₁₂ClN₃ | [2] |

| Molecular Weight (HCl Salt) | 221.69 g/mol | [2] |

| Molecular Formula (Free Base) | C₁₁H₁₁N₃ | [1] |

| Molecular Weight (Free Base) | 185.22 g/mol | N/A |

| Boiling Point (Free Base) | 423.6°C at 760 mmHg | N/A |

| Storage Conditions | 2-8°C, under inert gas | N/A |

Pharmacological Data

Currently, there is a limited amount of publicly available quantitative data on the receptor binding affinity and functional potency of 5-Cyanotryptamine hydrochloride at various neurotransmitter receptors. Tryptamine derivatives are well-known for their interaction with serotonin (5-HT) receptors, and it is hypothesized that 5-Cyanotryptamine hydrochloride also acts on these targets. Further research is required to fully characterize its pharmacological profile.

Experimental Protocols

Caption: A potential synthetic route for 5-Cyanotryptamine hydrochloride.

Signaling Pathways

The specific intracellular signaling pathways modulated by 5-Cyanotryptamine hydrochloride have not been elucidated. However, based on its structural similarity to serotonin and other tryptamines, it is likely to interact with G-protein coupled serotonin receptors. The activation of these receptors can trigger various downstream signaling cascades. For instance, activation of 5-HT₂ family receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).

Caption: A hypothesized signaling cascade for 5-Cyanotryptamine hydrochloride.

References

An In-depth Technical Guide to the Neurological Mechanism of Action of CAS 101831-71-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurological mechanism of action for CAS 101831-71-4, the hydrochloride salt of 1-(1-Naphthyl)piperazine (1-NP). 1-NP is a phenylpiperazine derivative that exhibits a complex and multifaceted interaction with the serotonergic system. It functions as a non-selective, mixed agonist-antagonist at various serotonin (5-HT) receptor subtypes. This dual activity profile makes it a valuable tool for dissecting the roles of specific 5-HT receptors in neurological pathways and presents a unique pharmacological scaffold for therapeutic drug development. This document details the compound's binding affinity, functional activity at key neurological receptors, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action in Neurological Pathways

1-(1-Naphthyl)piperazine hydrochloride is a serotonergic agent that primarily derives its neurological effects from its direct interaction with multiple serotonin (5-HT) receptors. Its mechanism is characterized by a "mixed" pharmacological profile, acting as a partial agonist at the 5-HT1 receptor subtypes while simultaneously acting as an antagonist at the 5-HT2 receptor subtypes.[1] This dual-action is critical to its overall effect on neurological pathways.

The partial agonism at 5-HT1A receptors, which are predominantly inhibitory G-protein (Gαi/o) coupled receptors, leads to a decrease in the activity of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This action is associated with anxiolytic and antidepressant-like effects.[2][3] In vivo studies in rats have shown that 1-NP administration leads to a decrease in 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, which is indicative of reduced serotonin turnover, a characteristic effect of 5-HT1A agonism.[4][5]

Conversely, its antagonism of 5-HT2A and 5-HT2C receptors, which are coupled to the Gq/11 signaling pathway, blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the downstream release of intracellular calcium and activation of protein kinase C. Antagonism at 5-HT2C receptors is particularly linked to effects on mood, appetite, and the release of other neurotransmitters like dopamine and norepinephrine.[2] The anxiolytic-like effects observed in animal models are thought to be significantly mediated by the blockade of the 5-HT2C receptor.[2]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for 1-(1-Naphthyl)piperazine's interaction with key serotonin receptors.

Table 1: Receptor Binding Affinities of 1-(1-Naphthyl)piperazine

| Receptor Subtype | Species | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| 5-HT₁ | Rat | Cortical Membranes | - | 6 | [6] |

| 5-HT₂ | Rat | Cortical Membranes | - | 1 | [6] |

| 5-HT₆ | Human | Recombinant | 120 | - | [6] |

| 5-HT (tritiated) | Rat | Brain Cortex | High Affinity | - | [4] |

| LSD (tritiated) | Rat | Brain Cortex | High Affinity | - | [4] |

| Spiperone (tritiated) | Rat | Brain Cortex | High Affinity | - | [4] |

Table 2: Functional Activity of 1-(1-Naphthyl)piperazine

| Assay | Receptor | Species | Tissue/Cell Line | Activity | IC₅₀ (nM) | Reference(s) |

| Contraction Inhibition | 5-HT | Rat | Fundus | Antagonist | 1 | [6] |

| Contraction Inhibition | Tryptamine | Rat | Fundus | Antagonist | 1 | [6] |

Signaling Pathways

The neurological effects of 1-(1-Naphthyl)piperazine are initiated by its interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of distinct intracellular signaling cascades.

5-HT1A Receptor Partial Agonism: The Gαi Pathway

As a partial agonist at 5-HT1A receptors, 1-NP activates the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This signaling cascade is associated with neuronal hyperpolarization and a reduction in neuronal firing rates, contributing to its anxiolytic and potential antidepressant effects.

5-HT2A/2C Receptor Antagonism: The Gαq Pathway

By acting as an antagonist at 5-HT2A and 5-HT2C receptors, 1-NP blocks the Gαq signaling pathway. This prevents the activation of phospholipase C (PLC) and the subsequent production of IP3 and DAG. The blockade of this pathway is thought to contribute to its effects on mood, cognition, and appetite regulation. Specifically, 5-HT2C antagonism can lead to an increase in the release of dopamine and norepinephrine in certain brain regions.

References

- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

Technical Guide: Biological Activity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of the compound 3-(2-aminoethyl)-1H-indole-5-carbonitrile. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on established experimental protocols for its synthesis and for the characterization of its potential interactions with relevant biological targets, particularly serotonin receptors. The methodologies detailed herein are standard in the field of pharmacology and drug discovery and can be applied to evaluate the pharmacological profile of this and similar indole derivatives. Furthermore, this guide presents hypothetical signaling pathways that may be modulated by this compound, based on the known activities of structurally related tryptamine analogues.

Introduction

3-(2-aminoethyl)-1H-indole-5-carbonitrile is a tryptamine derivative with a chemical structure suggestive of potential activity at serotonin (5-HT) receptors. The indole scaffold is a common feature in a vast array of biologically active compounds, both natural and synthetic. The 3-(2-aminoethyl) side chain is characteristic of tryptamines, which are known to interact with various neurotransmitter receptors. The presence of a carbonitrile group at the 5-position of the indole ring may influence its electronic properties and receptor binding affinity, potentially conferring selectivity for specific 5-HT receptor subtypes. This document serves as a foundational guide for researchers interested in exploring the pharmacological properties of this specific molecule.

Synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile

A known method for the synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile has been described in the literature.[1] The following protocol is adapted from that publication.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for 3-(2-aminoethyl)-1H-indole-5-carbonitrile.

Detailed Protocol:

A solution of 3-(2-nitrovinyl)-1H-indole-5-carbonitrile (1.5 g, 6.9 mmol) in 205 mL of methanol (MeOH) is added to a solution of zinc (10.4 g, 0.16 mol) in 205 mL of 2M hydrochloric acid (HCl).[1] The reaction mixture is refluxed for 1.5 hours.[1] Following reflux, the mixture is cooled to room temperature and filtered.[1] The filtrate is then basified to a pH of 12, and the methanol is removed under reduced pressure.[1] The resulting aqueous mixture is extracted with ethyl acetate (3 x 200 mL).[1] The combined organic extracts are then processed to isolate the final product.

Biological Activity (Hypothetical Profile)

While specific experimental data for 3-(2-aminoethyl)-1H-indole-5-carbonitrile is not currently available in the public domain, its structural similarity to serotonin and other tryptamines suggests it is likely to interact with serotonin receptors. The following tables are provided as templates for summarizing potential quantitative data that could be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Receptor Binding Affinity Profile

| Receptor Subtype | Ki (nM) | Radioligand | Source of Receptor |

| 5-HT1A | [3H]8-OH-DPAT | Human recombinant (CHO cells) | |

| 5-HT1B | [125I]GTI | Human recombinant (HEK293 cells) | |

| 5-HT1D | [3H]GR-125743 | Human recombinant (CHO cells) | |

| 5-HT2A | [3H]Ketanserin | Human recombinant (HEK293 cells) | |

| 5-HT2B | [3H]LSD | Human recombinant (CHO cells) | |

| 5-HT2C | [3H]Mesulergine | Human recombinant (HEK293 cells) | |

| 5-HT6 | [3H]LSD | Human recombinant (HEK293 cells) | |

| 5-HT7 | [3H]5-CT | Human recombinant (CHO cells) |

Table 2: Hypothetical Functional Activity Profile

| Receptor Subtype | Assay Type | Agonist EC50 (nM) | Antagonist pA2 | Emax (%) |

| 5-HT1A | cAMP Inhibition | |||

| 5-HT2A | Phosphoinositide Hydrolysis | |||

| 5-HT2C | Phosphoinositide Hydrolysis | |||

| 5-HT7 | cAMP Stimulation |

Experimental Protocols for Biological Characterization

The following are detailed, generalized protocols for assessing the biological activity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Workflow for a Competitive Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Receptor Preparation: Cell membranes expressing the human serotonin receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293) transfected with the receptor gene.

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to maintain a physiological pH and ionic environment.

-

Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound, 3-(2-aminoethyl)-1H-indole-5-carbonitrile.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Detailed Protocol:

-

Cell Culture: Cells expressing the Gs or Gi-coupled receptor of interest are plated in a 96- or 384-well plate.

-

Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

-

Stimulation: For Gi-coupled receptors, an agent like forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay (e.g., HTRF) or a bioluminescent reporter system.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Detailed Protocol:

-

Cell Labeling: Cells expressing the Gq-coupled receptor of interest are labeled overnight with [3H]myo-inositol.

-

Compound Treatment: The cells are washed and then incubated with the test compound at various concentrations in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography, and the radioactivity is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 of the compound.

Potential Signaling Pathways

Given its tryptamine structure, 3-(2-aminoethyl)-1H-indole-5-carbonitrile could potentially modulate signaling pathways downstream of serotonin receptors. The following diagrams illustrate these hypothetical pathways.

Hypothetical Gs-Coupled Signaling Pathway (e.g., via 5-HT7 Receptor)

Caption: Hypothetical activation of the Gs pathway by the test compound.

Hypothetical Gq-Coupled Signaling Pathway (e.g., via 5-HT2A Receptor)

Caption: Hypothetical activation of the Gq pathway by the test compound.

Conclusion

3-(2-aminoethyl)-1H-indole-5-carbonitrile represents an understudied molecule with the potential for interesting pharmacological activity, particularly at serotonin receptors. This guide provides the necessary foundational information for its synthesis and a roadmap for its comprehensive biological evaluation. The application of the described experimental protocols will be crucial in elucidating its receptor binding profile, functional activity, and downstream signaling effects, thereby determining its potential as a pharmacological tool or a lead compound for drug development.

References

Potential Therapeutic Applications of 5-Cyanotryptamine Hydrochloride: A Technical Guide

Disclaimer: Direct experimental data on the biological activity and therapeutic applications of 5-Cyanotryptamine hydrochloride is limited in publicly available scientific literature. This guide leverages data from structurally related tryptamines, particularly 5-Carboxamidotryptamine (5-CT), to infer potential properties and applications. The information presented should be considered theoretical and requires experimental validation.

Introduction

5-Cyanotryptamine hydrochloride is a tryptamine derivative with a cyano group substituted at the 5-position of the indole ring. Tryptamines are a class of compounds known for their interaction with various neurotransmitter receptors, most notably serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] The structural similarity of 5-Cyanotryptamine to endogenous serotonin and other psychoactive tryptamines suggests its potential to modulate serotonergic neurotransmission, opening avenues for therapeutic interventions in a range of neurological and psychiatric disorders.[2][3] This document provides a technical overview of the potential therapeutic applications, pharmacological profile, and experimental evaluation of 5-Cyanotryptamine hydrochloride, based on data from analogous compounds.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂ClN₃ | [4] |

| Molecular Weight | 221.69 g/mol | [4] |

| CAS Number | 101831-71-4 | [4] |

| Synonyms | 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride | [5] |

Potential Mechanism of Action and Receptor Profile

Due to the lack of direct binding data for 5-Cyanotryptamine hydrochloride, the receptor affinity profile of the structurally similar compound, 5-Carboxamidotryptamine (5-CT), is presented as a proxy. 5-CT is a potent agonist at multiple 5-HT receptor subtypes.[6][7] It is plausible that 5-Cyanotryptamine hydrochloride also interacts with these receptors, though its affinity and efficacy may differ.

Table 1: Receptor Binding Affinities (Ki) of 5-Carboxamidotryptamine (5-CT)

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT₁A | 0.6 | Human | [7] |

| 5-HT₁B | 1.3 | Human | [7] |

| 5-HT₁D | 1.0 | Human | [7] |

| 5-HT₅A | 4.6 | Human | [6] |

| 5-HT₇ | 0.2 | Human | [6] |

The primary signaling pathway for many of these G-protein coupled receptors (GPCRs), such as the 5-HT₁ and 5-HT₇ receptors, involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[8] Agonism at 5-HT₁ receptors typically leads to a decrease in cAMP, while agonism at 5-HT₇ receptors often results in an increase in cAMP.

Figure 1: Postulated G-protein signaling pathway for 5-Cyanotryptamine.

Potential Therapeutic Applications

Based on the pharmacology of related tryptamines, 5-Cyanotryptamine hydrochloride could have therapeutic potential in several areas:

-

Anxiety and Depression: Agonism at 5-HT₁A receptors is a well-established mechanism for anxiolytic and antidepressant drugs.[9]

-

Migraine: 5-HT₁B and 5-HT₁D receptor agonists are used in the acute treatment of migraine.[9]

-

Gastrointestinal Disorders: Serotonin receptors are abundant in the gastrointestinal tract and modulate motility.[9][10]

-

Cognitive Enhancement: Certain 5-HT receptors are implicated in learning and memory processes.[3]

Experimental Protocols

The following are generalized protocols for key experiments to characterize the pharmacological properties of 5-Cyanotryptamine hydrochloride.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 5-Cyanotryptamine hydrochloride for various 5-HT receptor subtypes.

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A).

-

5-Cyanotryptamine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of 5-Cyanotryptamine hydrochloride.

-

In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 5-Cyanotryptamine hydrochloride or vehicle.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This assay determines the functional activity (agonism or antagonism) of a compound at GPCRs that couple to adenylyl cyclase.

Objective: To determine the EC₅₀ or IC₅₀ of 5-Cyanotryptamine hydrochloride in modulating cAMP levels in cells expressing a specific 5-HT receptor.

Materials:

-

CHO or HEK293 cells stably expressing the 5-HT receptor of interest.

-

5-Cyanotryptamine hydrochloride.

-

Forskolin (an adenylyl cyclase activator, for inhibitory assays).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture reagents.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

For agonist assays, add serial dilutions of 5-Cyanotryptamine hydrochloride to the cells.

-

For antagonist assays, pre-incubate the cells with serial dilutions of 5-Cyanotryptamine hydrochloride before adding a fixed concentration of a known agonist. For Gi-coupled receptors, stimulate with forskolin and measure the inhibition of cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Analyze the data using non-linear regression to determine the EC₅₀ or IC₅₀.

Synthesis

A general method for the synthesis of 5-cyanotryptamines involves the acylation of 5-cyanoindole followed by reduction.[11] A more recent sustainable protocol for the synthesis of N-acyl tryptamines from tryptamine hydrochlorides has also been described.[12]

Figure 3: Generalized synthesis scheme for 5-Cyanotryptamine HCl.

Conclusion

While direct evidence is currently lacking, the chemical structure of 5-Cyanotryptamine hydrochloride suggests a strong potential for interaction with serotonin receptors. Based on data from the closely related compound 5-CT, it may act as a potent agonist at multiple 5-HT receptor subtypes, indicating a broad range of potential therapeutic applications in neuropsychiatric and other disorders. Further in-depth pharmacological characterization, including receptor binding and functional assays, as well as in vivo studies, are necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4 [m.chemicalbook.com]

- 5. 5-Cyanotryptamine | C11H11N3 | CID 58926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 8. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of 5-Hydroxytryptamine Receptors Involved in Contraction of Feline Ileal Longitudinal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DMT from 3-acetyl indole + 5-cyano/nitro DMT , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

Navigating the Physicochemical Landscape of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, a tryptamine derivative also known as 5-cyanotryptamine hydrochloride, is a key intermediate in the synthesis of neurologically active compounds. Its structural similarity to the neurotransmitter serotonin makes it a valuable scaffold for developing agents targeting serotonin receptors, with potential applications in treating mood disorders, anxiety, and other neurological conditions.[1] A thorough understanding of its solubility profile is paramount for its effective use in research and development, influencing formulation strategies, bioavailability, and outcomes of biological assays. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and explores its relevance within the context of serotonergic signaling pathways.

Physicochemical Properties

This compound is typically a pale-yellow to yellow-brown solid.[2] The hydrochloride salt form is specifically designed to enhance the aqueous solubility of the parent molecule, a common strategy for amine-containing compounds to improve their handling and bioavailability in experimental settings.[1]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general principles of amine hydrochlorides and qualitative information from suppliers, a general solubility profile can be inferred.

Table 1: Qualitative Solubility Data

| Solvent | Solubility | Remarks |

| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Likely Soluble | Ethanol is a polar protic solvent that is often used for dissolving amine hydrochlorides. |

Table 2: Factors Influencing Solubility

| Factor | Influence on Solubility | Rationale |

| pH | Highly pH-dependent | As an amine hydrochloride, the compound will be more soluble in acidic to neutral aqueous solutions where the amine group remains protonated. In basic solutions, it will convert to the less soluble free base. |

| Temperature | Generally increases with temperature | For most solids, solubility in a liquid solvent increases with temperature. However, the extent of this increase needs to be experimentally determined. |

| Salt Form | Enhances solubility | The hydrochloride salt is significantly more polar than the free base, leading to improved solubility in polar solvents like water. |

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of a compound like this compound.

Equilibrium Solubility Determination in Aqueous Buffer

This method determines the saturation solubility of the compound in a specific buffer system, which is crucial for designing in vitro biological assays.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.

Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility and is often used in early drug discovery screening.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Addition to Buffer: Using an automated liquid handler, add small volumes of the DMSO stock solution to an aqueous buffer in a microplate format.

-

Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or a UV plate reader (detecting an increase in absorbance due to scattering).

-

Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Biological Context: Relevance to Serotonin Signaling

The structural analogy of this compound to serotonin suggests its potential interaction with serotonin receptors (5-HT receptors). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3] The binding of serotonin, or a mimetic compound, to these receptors can initiate a cascade of intracellular signaling events.

A simplified, generalized signaling pathway for a G-protein coupled 5-HT receptor is depicted below. The specific downstream effects are dependent on the G-protein subtype (Gαs, Gαi/o, or Gαq/11) to which the receptor is coupled.

Given its structure, this compound is a valuable tool for medicinal chemists and pharmacologists to probe the structure-activity relationships of serotonin receptor ligands and to serve as a starting point for the synthesis of novel therapeutic agents.

Conclusion

While specific quantitative solubility data for this compound remains to be fully characterized in the public domain, its nature as a hydrochloride salt implies enhanced solubility in aqueous media, a critical attribute for its application in biomedical research. The provided experimental protocols offer robust methodologies for researchers to determine its solubility in their specific experimental systems. Furthermore, its structural relationship to serotonin places it as a compound of significant interest for the exploration of serotonergic signaling pathways and the development of novel therapeutics for neurological disorders. Future studies to precisely quantify its solubility in various solvents and at different pH values and temperatures would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to 5-Cyanotryptamine Hydrochloride: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential biological effects of 5-Cyanotryptamine hydrochloride. The following sections detail the compound's properties, safety protocols, and experimental procedures to ensure its proper use in a research and development setting.

Compound Identification and Properties

5-Cyanotryptamine hydrochloride is a tryptamine derivative with the following chemical identity:

| Property | Value |

| Chemical Name | 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride |

| CAS Number | 101831-71-4[1][2] |

| Molecular Formula | C₁₁H₁₂ClN₃[1][2] |

| Molecular Weight | 221.69 g/mol [1][2] |

| Appearance | Crystalline solid |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |

Safety and Handling

As with all research chemicals, 5-Cyanotryptamine hydrochloride should be handled with care, following established laboratory safety protocols. The primary hazards associated with tryptamine derivatives include potential psychoactive effects and irritation upon contact.

2.1. Personal Protective Equipment (PPE)

When handling 5-Cyanotryptamine hydrochloride, the following PPE is mandatory:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |

| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of airborne particles. A dust mask may be appropriate for weighing. |

2.2. First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

2.3. Spills and Decontamination

In the event of a spill, evacuate the area and wear appropriate PPE. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. The area should then be decontaminated with a suitable laboratory detergent and water. For larger spills, follow institutional emergency procedures.

Storage and Stability

Proper storage of 5-Cyanotryptamine hydrochloride is crucial to maintain its integrity and prevent degradation.

-

Short-term Storage: Store in a well-sealed container in a cool, dry, and dark place.

-

Long-term Storage: For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of tryptamine derivatives and should be adapted and optimized for specific experimental needs.

4.1. Synthesis of 5-Cyanotryptamine

The synthesis of 5-cyanotryptamines can be achieved through the acylation of 5-cyanoindole followed by reduction. A representative procedure is adapted from the work of DeGraw et al. (1966).[3]

Step 1: Acylation of 5-Cyanoindole

-

Suspend 5-cyanoindole in a suitable solvent such as benzene in an ice bath.

-

Add an acid chloride (e.g., acetyl chloride).

-

Slowly add a solution of a Lewis acid catalyst, such as stannic chloride, in the same solvent.

-

Stir the reaction mixture at low temperature for a specified time to allow for the formation of the 5-cyano-3-indolylketone.

-

Quench the reaction with ice-cold water.

-

Extract the product with an organic solvent and purify by standard methods (e.g., chromatography, recrystallization).

Step 2: Reduction to 5-Cyanotryptamine

The specific reduction of the intermediate ketone to the corresponding tryptamine is not fully detailed in the provided abstract, but would typically involve a reductive amination or a similar reduction method.

4.2. Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 5-Cyanotryptamine hydrochloride.

-

Column: C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Standard Preparation: Prepare a stock solution of 5-Cyanotryptamine hydrochloride in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of 5-Cyanotryptamine hydrochloride, potentially after derivatization to improve volatility.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

Oven Program: A temperature gradient to ensure separation from impurities.

-

Mass Spectrometry: Electron ionization (EI) with scanning in a suitable mass range.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization with an agent like BSTFA may be necessary.

Biological Activity and Signaling Pathways

Tryptamine derivatives are known to interact with various receptors in the central nervous system, primarily serotonin (5-hydroxytryptamine or 5-HT) receptors.[4][5] The cyano- substitution at the 5-position of the indole ring will influence the compound's affinity and efficacy at these receptors. While specific binding data for 5-Cyanotryptamine hydrochloride is not widely available, it is expected to act as a 5-HT receptor agonist.

The activation of 5-HT receptors initiates a cascade of intracellular signaling events. The specific pathway depends on the receptor subtype that is activated.

5.1. Potential Signaling Pathways

Tryptamines can interact with multiple 5-HT receptor subtypes, each coupled to different G-proteins and downstream signaling cascades.

Workflow for Investigating Receptor Binding and Signaling:

The following workflow outlines a general approach to characterizing the interaction of 5-Cyanotryptamine hydrochloride with its target receptors.

Conclusion

This guide provides a foundational understanding of the safety, handling, storage, and potential biological context of 5-Cyanotryptamine hydrochloride. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and handle this compound with the utmost care. Further research is warranted to fully elucidate the specific toxicological profile, receptor binding affinities, and detailed signaling pathways of this compound to enable its safe and effective use in scientific investigation.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines before handling any chemical.

References

In-Depth Technical Guide: 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS 101831-71-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 5-Cyanotryptamine hydrochloride, is a tryptamine derivative with the CAS registry number 101831-71-4. Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests its potential interaction with serotonin receptors, making it a compound of interest for research in neuroscience and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relationship with the serotonergic system.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 101831-71-4 |

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 221.69 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Cyanotryptamine hydrochloride |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Storage Conditions | 2-8°C, store under inert gas[1] |

Synthesis

A detailed experimental protocol for the synthesis of 5-Cyanotryptamine hydrochloride has been described. The synthesis involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of 5-Cyanotryptamine hydrochloride

Step 1: Diazotization of 4-aminobenzonitrile

-

A suspension of 4-aminobenzonitrile in concentrated hydrochloric acid is cooled to -15°C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below -10°C.

-

The reaction mixture is filtered to remove any solids.

Step 2: Reduction to 4-cyanophenylhydrazine hydrochloride

-

The filtrate from Step 1 is added portionwise to a cooled (-20°C) solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, keeping the temperature below -10°C.

-

After stirring, the resulting white precipitate (4-cyanophenylhydrazine hydrochloride) is collected by filtration, washed with ether, and dried.

Step 3: Fischer Indole Synthesis to form 5-Cyanotryptamine hydrochloride

-

A suspension of 4-cyanophenylhydrazine hydrochloride in a mixture of ethanol and water is treated with 4-chlorobutanal dimethyl acetal.

-

The resulting mixture is refluxed for an extended period (e.g., 18 hours).

-

The solvents are removed under vacuum, and the residue is azeotroped with toluene to yield a crude solid.

-

Crystallization of the crude material from methanol affords 5-Cyanotryptamine hydrochloride as a yellow solid.

References

An In-depth Technical Guide to the Discovery and History of Indole-5-carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carbonitrile, also known as 5-cyanoindole, is a key heterocyclic compound that has become indispensable in the fields of medicinal chemistry and drug development. Its structure, featuring an indole scaffold with a nitrile group at the 5-position, makes it a versatile building block for a wide array of pharmacologically active molecules. The journey of indole-5-carbonitrile from its initial synthesis to its current prominence underscores the synergistic relationship between synthetic organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of indole-5-carbonitrile, with a focus on detailed experimental protocols and its role in the development of modern therapeutics.

Discovery and Historical Synthesis

The first documented synthesis of indole-5-carbonitrile is attributed to Thesing, Semler, and Mohr in 1962.[1] Their work laid the foundation for the exploration of this compound and its derivatives. The synthetic approach involved the reaction of indole with aqueous ethanolic sodium bisulfite to produce sodium indoline-2-sulfonate. This intermediate, being a substituted aniline, undergoes electrophilic substitution at the 5-position (para to the ring nitrogen), in contrast to indole which primarily undergoes substitution at the 3-position. Subsequent treatment with a base regenerates the substituted indole.[2]

Over the decades, several classical and modern synthetic methods have been adapted and optimized for the preparation of indole-5-carbonitrile. The most notable of these are the Fischer indole synthesis, the Rosenmund-von Braun reaction, and the Leimgruber-Batcho synthesis.[1]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to indole-5-carbonitrile depends on several factors, including starting material availability, scalability, cost, and environmental impact. Below is a comparative summary of the key synthetic methods.

| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Characteristics |

| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal, Iron, Acetic Acid | ~16 hours | 50-55 | 96 | Robust, scalable, and avoids highly toxic cyanide reagents in the final step.[3] |

| Rosenmund-von Braun Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN), N-Methylpyrrolidone (NMP) | Overnight | 85 | 98.6 | Direct, high-yielding, but involves the use of a highly toxic cyanide salt.[3][4] |

| Fischer Indole Synthesis | 4-Cyanophenylhydrazine | Acetaldehyde, Acid Catalyst (e.g., H₂SO₄, PPA) | Not specified | Elevated | Moderate | A classic method, but can have limitations due to the stability of starting materials and harsh acidic conditions.[1][3] |

| Sandmeyer Reaction | 5-Aminoindole | NaNO₂, HCl, CuCN | ~3-4 hours | 0-5 then elevated | Moderate to Good | A well-established method for introducing a nitrile group, but can involve multiple steps.[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for two of the most significant methods for synthesizing indole-5-carbonitrile.

Protocol 1: Rosenmund-von Braun Reaction from 5-Bromoindole

This method is a direct and high-yielding approach for the synthesis of indole-5-carbonitrile.[3][4]

Materials:

-

5-Bromoindole (19.6 g, 0.1 mol)

-

Cuprous Cyanide (CuCN) (9.5 g, 0.106 mol)

-

N-Methylpyrrolidone (NMP) (200 mL)

-

Ammonia water (20 mL)

-

n-Hexane

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 5-bromoindole in N-methylpyrrolidone.

-

Add cuprous cyanide to the solution.

-

Heat the reaction mixture to 85°C and reflux overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ammonia water and stir.

-

Extract the product with n-hexane (2 x 30 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Crystallize the crude product from the refrigerator for 2 hours.

-

Collect the solid product by suction filtration to yield 5-cyanoindole.

Protocol 2: Modified Leimgruber-Batcho Synthesis

This scalable method avoids the use of highly toxic cyanide reagents in the final cyclization step.[3][5]

Step 1: Enamine Formation

-

Materials: 3-Methyl-4-nitrobenzonitrile (6.3 kg), Methylene dichloride (14 L), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (18 L)

-

Procedure:

-

Dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.

-

Heat the mixture to 50-55°C and maintain for 8 hours, monitoring the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.

-

Step 2: Reductive Cyclization

-

Materials: Concentrated residue from Step 1, Methanol (90 L), Acetic acid (61 L), Iron powder

-

Procedure:

-

Charge the concentrated residue with methanol and acetic acid.

-

Cool the mixture to 0°C and add iron powder in portions.

-

Heat the reaction mixture to 50-55°C for 8 hours, with progress monitored by TLC.

-

After completion, filter the reaction mass and wash with methanol.

-

Concentrate the organic layer and add ethyl acetate (135 L).

-

Stir the mixture at room temperature for 3 hours.

-

Collect the precipitated solid by filtration, wash with n-hexane (13 L), and dry at 50°C for 6 hours to afford 5-cyanoindole.

-

Role in Pharmacology and Drug Development

Indole-5-carbonitrile is a cornerstone intermediate in the synthesis of numerous pharmacologically active compounds. Its most prominent application is in the production of the antidepressant drug vilazodone.[1] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[6]

Derivatives of indole-5-carbonitrile have also shown significant potential in targeting other biological pathways. For instance, certain derivatives exhibit high affinity for the dopamine D4 receptor, a key target in the treatment of neuropsychiatric disorders.[7] Furthermore, indole-5-carbonitrile is a known precursor for the synthesis of novel PPARα/γ dual agonists, which are important in the management of metabolic syndrome.[7] While indole-5-carbonitrile itself is often described as a general enzyme inhibitor, specific quantitative data on its direct inhibitory activity is limited.[7][8]

Signaling Pathways and Experimental Workflows

The biological significance of indole-5-carbonitrile is primarily realized through its derivatives, which interact with various signaling pathways.

The diagram above illustrates the two primary synthetic routes to indole-5-carbonitrile and its subsequent use as a precursor for the synthesis of biologically active molecules like vilazodone, dopamine D4 receptor ligands, and PPARα/γ agonists.

This diagram illustrates the mechanisms of action for two important classes of drugs derived from indole-5-carbonitrile. Vilazodone acts as both a serotonin reuptake inhibitor and a partial agonist at 5-HT1A receptors, leading to its antidepressant effects. Other derivatives function as ligands for the dopamine D4 receptor, modulating neurological pathways relevant to various psychiatric conditions.

Conclusion

Indole-5-carbonitrile has evolved from a laboratory curiosity to a pivotal molecule in the landscape of modern drug discovery. Its rich history of synthesis, from classical methods to highly optimized industrial processes, reflects the ingenuity of organic chemists. The continued exploration of indole-5-carbonitrile and its derivatives promises to yield novel therapeutic agents with improved efficacy and safety profiles, further solidifying its importance in medicinal chemistry and the broader scientific community. This guide serves as a testament to the enduring value of fundamental heterocyclic chemistry in addressing complex medical challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Nitrile Group: A Small Moiety with a Mighty Impact on the Bioactivity of Indole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of bioactive compounds. The strategic incorporation of various functional groups onto this heterocyclic core has been a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. Among these, the nitrile group (-C≡N), though small in size, exerts a profound influence on the biological activity of indole derivatives. Its unique electronic properties and ability to participate in various intermolecular interactions have positioned it as a critical pharmacophore in the design of novel therapeutics. This technical guide delves into the multifaceted roles of the nitrile group in modulating the bioactivity of indole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Versatile Roles of the Nitrile Group in Bioactivity

The significance of the nitrile group in medicinal chemistry has grown substantially, with a steady increase in the number of nitrile-containing drugs approved by the FDA.[1] This functional group can dramatically alter the biological and pharmacokinetic profiles of a parent molecule through several mechanisms:

-

Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This interaction is crucial for the binding of ligands to their protein targets, often mimicking the hydrogen bonding capabilities of carbonyl or hydroxyl groups.[2]

-

Bioisosterism: The nitrile group is a well-established bioisostere for several functional groups, including the carbonyl group, hydroxyl group, and halogen atoms. This allows medicinal chemists to replace these groups with a nitrile to improve properties such as metabolic stability and binding affinity without drastically altering the molecule's interaction with its target.

-

Modulation of Electronic Properties: As a strongly electron-withdrawing group, the nitrile moiety can significantly influence the electron density of the indole ring system. This can impact π-π stacking interactions with aromatic amino acid residues in the binding pocket of a protein and can also affect the molecule's susceptibility to metabolic degradation.[2]

-

Improved Pharmacokinetic Profile: The introduction of a nitrile group can enhance a drug's pharmacokinetic properties. It can lead to improved solubility, increased systemic exposure, and a longer half-life. Furthermore, the nitrile group is generally metabolically stable and often passes through the body unchanged.[1]

-

Covalent Interactions: In some cases, the nitrile group can act as an electrophilic "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues (such as serine or cysteine) in the active site of an enzyme. This can lead to potent and prolonged inhibition.[2]

Quantitative Analysis of Bioactivity

The impact of the nitrile group on the bioactivity of indole derivatives is best illustrated through quantitative data. The following tables summarize the inhibitory concentrations (IC50 or GI50) of various nitrile-containing indole derivatives against their respective biological targets, with comparisons to their non-nitrile analogues where available.

| Compound | Target | Cell Line | Bioactivity (IC50/GI50, µM) | Reference |

| Nitrile-containing Indole Derivative | cFMS Kinase | - | 0.0018 | [3] |

| Non-nitrile Analogue (H-substituted) | cFMS Kinase | - | 0.5 | [3] |

| Indole-acrylonitrile 5c | Leukemia | HL-60(TB) | 0.0244 | [4] |

| Indole-acrylonitrile 2l | Non-Small Cell Lung Cancer | NCI-H522 | 0.38 | [4] |

| Indole-3-acetic acid derivative (with p-Cl-benzoyl) | Anti-inflammatory | - | More active than unsubstituted | [5] |

| Indole-3-acetic acid derivative (unsubstituted) | Anti-inflammatory | - | Less active | [5] |

Table 1: Comparative Bioactivity of Nitrile-Containing Indole Derivatives in Cancer. This table highlights the significant increase in potency observed with the introduction of a nitrile group in a cFMS kinase inhibitor and presents the potent anticancer activity of indole-acrylonitrile derivatives.

| Compound | Target Kinase | Bioactivity (IC50, nM) | Reference |

| Bosutinib (Nitrile-containing) | Src Kinase | 1.2 | [6] |

| Neratinib Analogue (Nitrile-substituted) | EGFR/HER2 | Potent Inhibition | [6] |

| Quinazoline-based inhibitor (Azomethine-water) | EGFR/HER2 | Less Potent | [6] |

Table 2: Bioactivity of Nitrile-Containing Indole-Based Kinase Inhibitors. This table showcases the high potency of nitrile-containing kinase inhibitors, where the nitrile group often engages in key hydrogen bonding interactions.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of nitrile-containing indole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Nitrile-containing indole derivatives

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of nitrile-containing indole derivatives against a specific protein kinase.

Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The inhibition of the kinase by the indole derivative will result in a decrease in ADP production, which is detected using a luminescent signal.

Materials:

-

Recombinant target kinase (e.g., EGFR, Src)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Nitrile-containing indole derivatives

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Kinase Reaction: In a 96-well plate, add the kinase, the indole derivative at various concentrations, the kinase substrate, and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated to ATP. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

STING Pathway Activation Assay

Objective: To assess the ability of nitrile-containing indole derivatives to inhibit the activation of the STING (Stimulator of Interferon Genes) pathway.

Principle: This protocol describes the activation of the cGAS-STING pathway in cells using dsDNA transfection and the subsequent measurement of pathway activation through the analysis of downstream signaling events, such as the phosphorylation of STING and IRF3, and the expression of interferon-stimulated genes (ISGs).[1][7]

Materials:

-

Murine or human cell lines (e.g., MEFs, HEK293T)

-

dsDNA probes (e.g., ISD)

-

Transfection reagent (e.g., Lipofectamine)

-

Nitrile-containing indole derivatives

-

Reagents for Western blotting (antibodies against p-STING, STING, p-IRF3, IRF3)

-

Reagents for RT-qPCR (primers for ISGs like IFIT1)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat the cells with various concentrations of the nitrile-containing indole derivative for 1-2 hours.

-

dsDNA Transfection: Transfect the cells with a dsDNA probe to activate the cGAS-STING pathway.

-

Incubation: Incubate the cells for a specified time (e.g., 6-24 hours) to allow for pathway activation.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of STING and IRF3. A decrease in phosphorylation in the presence of the indole derivative indicates inhibition.

-

RT-qPCR Analysis: Extract total RNA from the cells and perform RT-qPCR to measure the expression levels of interferon-stimulated genes. A reduction in ISG expression indicates pathway inhibition.

-

Data Analysis: Quantify the band intensities from the Western blots and the relative gene expression from the RT-qPCR. Determine the dose-dependent inhibitory effect of the indole derivative on STING pathway activation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Caption: Generalized workflow for the discovery of novel bioactive indole derivatives.

Caption: Inhibition of the STING signaling pathway by nitrile-containing indole derivatives.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Cyanotryptamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Cyanotryptamine hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents expected spectroscopic characteristics based on the structure of 5-Cyanotryptamine and general principles of spectroscopy. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

5-Cyanotryptamine is an indole derivative with a cyano group at the 5-position of the indole ring and an aminoethyl side chain at the 3-position. The hydrochloride salt is formed by the protonation of the primary amine.

Chemical Structure:

Table 1: Chemical Properties of 5-Cyanotryptamine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | PubChem[1] |

| Molecular Weight | 185.23 g/mol | PubChem[1] |

| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carbonitrile | PubChem[1] |

| CAS Number | 46276-24-8 | PubChem[1] |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Indole N-H | ~11.5 | br s | Broad singlet, exchangeable with D₂O. |

| Aromatic H (C4, C6, C7) | 7.0 - 8.0 | m | Complex multiplet in the aromatic region. The cyano group will influence the shifts. |

| Aromatic H (C2) | ~7.2 | s | Singlet or triplet with small coupling. |

| -CH₂-CH₂-NH₃⁺ | ~3.0 - 3.3 | m | Multiplets for the two methylene groups of the ethylamine side chain. |

| -CH₂-NH₃⁺ | ~8.2 | br s | Broad singlet for the ammonium protons, exchangeable with D₂O. |

Table 3: Expected ¹³C-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Indole C=C | 100 - 140 | Multiple peaks in the aromatic region. |

| Cyano C≡N | 118 - 125 | Characteristic shift for a nitrile carbon. |

| -CH₂-CH₂-NH₃⁺ | 20 - 45 | Two peaks for the aliphatic carbons. |

| Indole C5-CN | ~105 | The carbon bearing the cyano group. |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for 5-Cyanotryptamine Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |